2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan
Description
2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan is a furan derivative characterized by a methoxy group at the 2-position, a naphthalene substituent at the 3-position, and a phenylsulfanyl methyl group at the 5-position.
Properties
CAS No. |
941270-44-6 |
|---|---|
Molecular Formula |
C22H18O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-methoxy-3-naphthalen-1-yl-5-(phenylsulfanylmethyl)furan |
InChI |
InChI=1S/C22H18O2S/c1-23-22-21(20-13-7-9-16-8-5-6-12-19(16)20)14-17(24-22)15-25-18-10-3-2-4-11-18/h2-14H,15H2,1H3 |
InChI Key |
XGQOGHWSMURSMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(O1)CSC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the methoxy, naphthyl, and phenylsulfanyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Key Differences
2-(4-Fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole
- Core Structure : Oxadiazole ring (vs. furan in the target compound).
- Substituents : Naphthalen-1-yloxy methyl group, 4-fluoro-3-methylphenyl.
- Key Differences: The oxadiazole ring introduces nitrogen atoms, enhancing hydrogen-bonding capacity (C–H⋯N interactions observed in crystal packing).
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
- Core Structure: Thieno[2,3-d]pyrimidinone (vs. simple furan).
- Substituents : Sulfanyl-linked acetamide, naphthalen-1-yl, and 5-methylfuran.
- Key Differences: The thienopyrimidinone core adds a fused heterocyclic system, likely increasing rigidity and π-π stacking interactions. The acetamide group introduces hydrogen-bonding sites absent in the target compound.
3-(3’-Hydroxy phenethyl)furan-2(5H)-one
- Core Structure : Furan-2(5H)-one (a lactone vs. substituted furan).
- Substituents : Hydroxy-phenethyl group.
- Key Differences :
- The lactone ring enhances polarity and susceptibility to hydrolysis.
- Hydroxy groups improve water solubility but reduce lipophilicity compared to the methoxy and phenylsulfanyl groups in the target compound.
Physicochemical Properties
Stability and Degradation
- Methoxy-containing compounds (e.g., 2-methoxy-3-(2-methylpropyl) pyrazine in ) degrade during storage, but the target compound’s bulky naphthalene and sulfur groups may sterically protect the methoxy group, enhancing stability .
- Sulfur atoms (as in the target compound and ) are prone to oxidation, necessitating stabilization strategies in formulation .
Biological Activity
2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a methoxy group, a naphthalene moiety, and a phenylsulfanyl group, contributing to its unique properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, benzo[b]furans and related derivatives have shown potent inhibition of tubulin polymerization, leading to apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the furan ring can enhance anticancer efficacy .
Antimicrobial Properties
Research has demonstrated that sulfur-containing compounds often possess antimicrobial activity. A related study on phenylsulfanyl derivatives indicated their effectiveness against various bacterial strains, suggesting that 2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan may exhibit similar properties .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds with furan rings often interfere with cellular signaling pathways that regulate cell growth.
- Induction of Apoptosis : Similar compounds have been noted to trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Antioxidant Activity : The presence of the methoxy group may contribute to antioxidant properties, neutralizing free radicals and reducing oxidative stress within cells.
Study 1: Anticancer Efficacy
A study exploring the effects of furan derivatives on cancer cell lines demonstrated that compounds similar to 2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan inhibited cell viability in a dose-dependent manner. The lead compound showed IC50 values in the low micromolar range against various cancer types, including breast and lung cancers .
Study 2: Antimicrobial Activity
In vitro assays conducted on derivatives of phenylsulfanyl compounds revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those for traditional antibiotics, indicating potential for therapeutic applications .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
